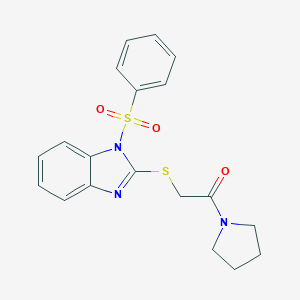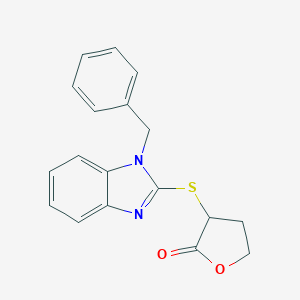
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as CTAm, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTAm is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide are not well characterized, but studies have suggested that it may have a variety of effects on cellular processes, including the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion. 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for lab experiments is its relatively simple synthesis method, which allows for easy production in large quantities. However, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are many potential future directions for research on 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new analogs and derivatives of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide with improved biological activity and selectivity. Additionally, further studies are needed to fully characterize the mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and to identify potential molecular targets for its activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of various diseases, including cancer and inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield the final product, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to possess anticancer activity, with studies suggesting that it may be effective against a variety of cancer types, including breast, lung, and colon cancer.
Propiedades
Nombre del producto |
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C11H9ClN2OS |
Peso molecular |
252.72 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Clave InChI |
FLITWEQVHZUSRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)
![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)
